Dihydro-3-(isooctadecenyl)furan-2,5-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(16-methylheptadec-10-enyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h6,8,19-20H,3-5,7,9-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHEXCFGWSYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC=CCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866680 | |
| Record name | 3-(16-Methylheptadec-10-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58239-72-8 | |
| Record name | 2,5-Furandione, dihydro-3-(isooctadecen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058239728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, dihydro-3-(isooctadecen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-3-(isooctadecenyl)furan-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to dihydro-3-(isooctadecenyl)furan-2,5-dione involves the formation of the anhydride ring by reacting maleic anhydride with isooctadecenyl alcohol. This process is typically carried out under controlled thermal and catalytic conditions to ensure high yield and purity.
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- Maleic anhydride
- Isooctadecenyl alcohol (a long-chain unsaturated alcohol)
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- Sulfuric acid is commonly used as a catalyst to promote the ring-closure reaction forming the furan-2,5-dione core.
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- Elevated temperatures, generally in the range of 120–150°C, are maintained to facilitate the reaction kinetics.
- The reaction is performed under an inert atmosphere to prevent unwanted oxidation or side reactions.
- Reaction time is optimized to balance conversion and minimize degradation.
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- The hydroxyl group of isooctadecenyl alcohol attacks the electrophilic carbonyl carbon of maleic anhydride, followed by ring closure to form the dihydrofuran-2,5-dione structure.
Industrial Production Methods
Scaling up the synthesis for industrial applications requires continuous flow reactors to maintain consistent quality and optimize throughput. Key parameters include:
-
- Enable precise control over temperature, pressure, and residence time.
- Improve safety by handling reactive intermediates in small volumes.
- Facilitate better heat transfer and mixing compared to batch processes.
-
- Temperature and pressure are carefully controlled to maximize conversion efficiency.
- Reaction time is minimized to reduce side products and degradation.
- Use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate reaction rates.
-
- Post-reaction purification typically involves vacuum distillation or column chromatography using non-polar solvents to isolate the pure compound.
Analytical Confirmation of Product Integrity
After synthesis, confirming the structural integrity and purity of this compound is critical:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of proton environments in the furan ring and side chain | Proton signals at δ 4.2–5.1 ppm (furan ring), δ 0.8–2.1 ppm (isooctadecenyl chain) |
| Infrared (IR) Spectroscopy | Confirmation of functional groups, especially carbonyl stretches | Strong carbonyl peaks at 1720–1820 cm⁻¹ indicating anhydride presence |
| Single-Crystal X-ray Diffraction (SCXRD) | Definitive structural confirmation | Provides 3D molecular geometry and confirmation of ring closure |
Comparative Table: Reaction Parameters and Outcomes
| Parameter | Laboratory Scale | Industrial Scale (Continuous Flow) |
|---|---|---|
| Temperature | 120–150°C | Precisely controlled, typically 130–150°C |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Sulfuric acid or alternative acid catalysts |
| Atmosphere | Inert (Nitrogen or Argon) | Inert, with strict control to prevent oxidation |
| Reaction Time | Several hours | Minutes to hours, optimized for throughput |
| Purification Method | Vacuum distillation, column chromatography | Continuous extraction and distillation |
| Yield | Moderate to high (70–90%) | High, consistent yields >85% |
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Reactants Preparation | Maleic anhydride and isooctadecenyl alcohol purified | High purity reagents required |
| 2. Catalytic Reaction | Reaction under acid catalysis (H₂SO₄ or PTSA) | 120–150°C, inert atmosphere |
| 3. Ring Closure | Formation of dihydrofuran-2,5-dione ring | Controlled temperature and time |
| 4. Workup and Purification | Removal of catalyst, isolation of product | Vacuum distillation or chromatography |
| 5. Quality Control | Spectroscopic and crystallographic analysis | NMR, IR, SCXRD |
Additional Notes
- The preparation method is adaptable to structural analogs by varying the alkyl or alkenyl alcohol component.
- The presence of unsaturation in the isooctadecenyl side chain requires inert atmosphere conditions to prevent oxidation during synthesis.
- Industrial processes emphasize continuous monitoring and automation to ensure batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions: Dihydro-3-(isooctadecenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: The anhydride ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydro-3-(isooctadecenyl)furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacturing of polymers and as a surfactant in various formulations.
Mechanism of Action
Comparison with Similar Compounds
Key Findings :
- Skin Effects : The C18 analogs (iso- and linear octadecenyl) exhibit severe skin irritation and sensitization, likely due to prolonged dermal contact in lubricant formulations .
- Aquatic Toxicity : The long-chain derivatives persist in aquatic environments, with biodegradability as low as 2–4% over 28 days .
Environmental Impact and Degradation
- Persistence : Alkyl-substituted furan-2,5-diones exhibit low biodegradability (2–4% in 28 days via OECD 301B tests) due to their hydrophobic alkyl chains .
- Degradation Pathways : Unlike the parent furan-2,5-dione, which reacts with HO radicals to form CO and carboxylic acids , substituted derivatives may form stable intermediates. For example, maleic anhydride derivatives produce CO2 and HCOOH under photochemical conditions, but alkyl substituents likely delay degradation .
Data Tables
Biological Activity
Dihydro-3-(isooctadecenyl)furan-2,5-dione (CAS Number: 58239-72-8) is a bioactive compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview
This compound is derived from the reaction of maleic anhydride with isooctadecenyl alcohol. Its unique structure includes an isooctadecenyl side chain, which contributes to its distinct physicochemical properties and biological activities. This compound has been studied for its potential roles in cellular signaling, anti-inflammatory effects, and anticancer properties .
Synthesis
The synthesis of this compound typically involves:
- Reagents : Maleic anhydride and isooctadecenyl alcohol.
- Catalysts : Sulfuric acid.
- Conditions : Elevated temperatures under controlled conditions to facilitate the formation of the anhydride ring.
In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield.
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Signaling : The compound plays a role in various signaling pathways, influencing cellular responses.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .
Table 1: Biological Activity Summary
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of this compound, researchers observed a significant reduction in the levels of TNF-alpha and IL-6 in vitro. The compound was shown to inhibit NF-kB activation pathways, which are critical in inflammatory responses. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Anticancer Effects
Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, indicating that it may trigger programmed cell death pathways .
Comparative Analysis with Similar Compounds
This compound's unique side chain distinguishes it from similar compounds like Dihydro-3-(octadecenyl)furan-2,5-dione. This structural difference imparts distinct biological activities and physicochemical properties that enhance its applicability in medicinal chemistry.
Table 2: Comparison with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Isooctadecenyl side chain | Anti-inflammatory, anticancer |
| Dihydro-3-(octadecenyl)furan-2,5-dione | Octadecenyl side chain | Limited studies on bioactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing Dihydro-3-(isooctadecenyl)furan-2,5-dione in laboratory settings?
- Methodological Answer : The compound can be synthesized via anhydride formation using succinic acid derivatives. A common approach involves reacting maleic anhydride with iso-octadecene under controlled thermal conditions (120–150°C) in an inert atmosphere. Catalysts such as p-toluenesulfonic acid (PTSA) may accelerate the reaction. Purification is typically achieved via vacuum distillation or column chromatography using non-polar solvents. Structural analogs like dihydro-3-(octenyl)furan-2,5-dione have been synthesized using similar methods .
Table 1: Physicochemical Properties of Structural Analogs
| Property | Dihydro-3-(octenyl)furan-2,5-dione | Dihydro-3-(tetrapropenyl)furan-2,5-dione |
|---|---|---|
| Boiling Point (°C) | 371.5 | Not reported |
| Density (g/cm³) | 0.995 | Not reported |
| Refractive Index | 1.477 | Not reported |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopy : Use -NMR to identify protons on the furan ring (δ 4.2–5.1 ppm) and the isooctadecenyl chain (δ 0.8–2.1 ppm). IR spectroscopy can confirm carbonyl stretches (1720–1820 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, brominated dihydrofuran analogs (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl derivatives) have been resolved using SCXRD with CCDC deposition codes (e.g., 1828960) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in the reported aquatic toxicity of this compound?
- Methodological Answer :
-
Standardized Bioassays : Conduct acute toxicity tests using Daphnia magna or Danio rerio (zebrafish) under OECD guidelines. Evidence suggests structural analogs like dihydro-3-(octadecenyl)furan-2,5-dione exhibit acute aquatic toxicity (EC50 < 10 mg/L) .
-
Degradation Studies : Monitor hydrolytic stability at varying pH levels. Use LC-MS to identify degradation products. For furan-2,5-dione derivatives, hydroxyl radicals (HO•) generated via HO photolysis can oxidize the compound, producing CO and HCOOH as byproducts .
Table 2: Ecotoxicological Data for Related Compounds
Compound Acute Aquatic Hazard Long-Term Hazard Classification Dihydro-3-(octadecenyl)furan-2,5-dione Harmful (EC50 < 10 mg/L) Not classified Distillates (Fischer-Tropsch, C18-) Harmful Not classified
Q. How does the substitution pattern on the furan ring influence the compound’s reactivity in oxidation reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with HO• radicals using competitive kinetics. For furan-2,5-dione, the rate constant ratio (k/k) is 0.58 ± 0.03 at 254 nm . Steric hindrance from the isooctadecenyl group may reduce reactivity.
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. Larger substituents increase torsional strain, altering transition-state energetics.
Data Contradiction Analysis
Q. Why are there conflicting classifications for the skin sensitization potential of this compound?
- Methodological Answer : Discrepancies arise from differing testing protocols. The EU CLP classifies dihydro-3-(octadecenyl)furan-2,5-dione as a Category 1B skin sensitizer , while other studies may lack data due to incomplete testing. To resolve this:
- Conduct Local Lymph Node Assays (LLNA) to measure EC3 values.
- Use in silico tools (e.g., OECD QSAR Toolbox) to predict sensitization based on structural alerts.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
